Gentiopicroside

概要

説明

ゲンチオピクリンは、ゲンチアナ属やスウェールティア属などのリンドウ科植物に主に含まれる苦味のあるセコイリドイドグルコシドです . 抗炎症、肝保護、抗菌などの多様な生物活性が知られています . ゲンチオピクリンは、肝熱と湿気を解消するために用いられる、龍胆瀉肝丸などの伝統的な漢方薬の重要な成分です .

2. 製法

合成経路と反応条件: ゲンチオピクリンは、特にゲンチアナ属の根から植物源から抽出することにより合成できます。 抽出プロセスは通常、エタノールやメタノールなどの溶媒による浸漬または浸透を伴い、その後クロマトグラフィー技術を使用して精製されます .

工業的製造方法: ゲンチオピクリンの工業的製造には、植物材料からの大規模抽出が含まれます。 プロセスには、植物材料の乾燥と粉砕、それに続く溶媒抽出、高性能液体クロマトグラフィー(HPLC)などの技術を使用した精製が含まれ、高純度のゲンチオピクリンが得られます .

準備方法

Synthetic Routes and Reaction Conditions: Gentiopicrin can be synthesized through the extraction from plant sources, particularly from the roots of Gentiana species. The extraction process typically involves maceration or percolation with solvents like ethanol or methanol, followed by purification using chromatographic techniques .

Industrial Production Methods: Industrial production of gentiopicrin involves large-scale extraction from plant materials. The process includes drying and grinding the plant material, followed by solvent extraction and purification using techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity gentiopicrin .

化学反応の分析

反応の種類: ゲンチオピクリンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

加水分解: 加水分解には、通常、酸性条件または酵素条件が使用されます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

脱水: 脱水は、酸性条件下、または脱水剤を使用して達成できます。

主な生成物:

加水分解: ゲンチオピクロシドとグルコース.

還元: G-M1およびG-M2などの代謝産物.

脱水: G-M5などの化合物.

4. 科学研究の用途

ゲンチオピクリンは、幅広い科学研究の用途があります。

科学的研究の応用

Anticancer Activity

Mechanism of Action

Gentiopicroside has shown promising anticancer effects, particularly against gastric cancer. Research indicates that it selectively induces apoptosis in gastric cancer cells while sparing normal gastric epithelial cells. The compound interacts with multiple molecular targets, including CCND1, CCNE1, p-AKT, and p-P38, which are involved in cell cycle regulation and survival pathways. A study identified 53 potential target genes associated with this compound's anticancer activity through network pharmacology and molecular docking analyses .

Case Study

In vitro assays demonstrated that this compound treatment resulted in decreased expression levels of critical proteins associated with tumor growth, suggesting its potential as a therapeutic agent in cancer treatment .

Neuropathic Pain Relief

Diabetic Peripheral Neuropathy

this compound has been studied for its analgesic effects in diabetic peripheral neuropathy (DPN). In experimental models, it significantly reduced hyperalgesia and mechanical allodynia. The mechanism involves the regulation of lipid metabolism and enhancement of nerve blood flow through the activation of the AMPK and PPAR-γ signaling pathways .

Results Summary

- Prolonged paw withdrawal latency to heat and cold stimuli.

- Reduced mechanical allodynia responses compared to control groups.

- Restoration of nerve conduction velocities (MNCV and SNCV) indicating improved nerve function .

Hepatoprotective Effects

Non-Alcoholic Steatohepatitis (NASH)

this compound exhibits hepatoprotective properties against non-alcoholic steatohepatitis. Studies have shown that it ameliorates metabolic abnormalities and reduces inflammation in NASH models induced by high-fat diets. The underlying mechanism involves the suppression of HIF-1α signaling pathways, which play a crucial role in inflammatory responses .

Key Findings

- Improvement in liver function markers.

- Reduction in liver inflammation and steatosis.

- Potential to prevent progression to more severe liver diseases like cirrhosis and hepatocellular carcinoma .

Skin Health Improvement

Anti-Glycation Effects

Recent studies have highlighted this compound's role as an inhibitor of advanced glycation end-products (AGEs), which are implicated in skin aging and various skin disorders. By improving the expression of extracellular matrix proteins such as fibronectin (FN-1) and collagen (COL-1), this compound enhances skin health and mitigates damage caused by glycation processes .

Anti-Inflammatory Properties

Sepsis Model Studies

Research indicates that this compound can mitigate inflammatory responses during sepsis by inhibiting pro-inflammatory cytokine production. In animal models subjected to lipopolysaccharide (LPS) shock, this compound administration led to improved survival rates and reduced inflammatory markers .

Summary Table of Applications

作用機序

ゲンチオピクリンは、さまざまなメカニズムを通じてその効果を発揮します。

類似化合物との比較

生物活性

Gentiopicroside (GPS) is a secoiridoid glycoside primarily derived from plants in the Gentianaceae family, particularly Gentiana scabra and Gentiana macrophylla. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, analgesic, neuroprotective, and anticancer properties. The following sections delve into the various aspects of GPS's biological activity, supported by recent research findings.

1. Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects across various experimental models.

- Mechanism of Action : GPS inhibits the expression of inflammatory cytokines such as IL-1β, IL-6, and TNF-α. It has been shown to protect against LPS-induced sepsis by reducing inflammatory responses in macrophages .

- Research Findings : In a study involving a murine model of sepsis, GPS treatment resulted in improved survival rates and reduced acute lung injury . Additionally, GPS was effective in ameliorating experimental acute colitis and pancreatitis .

2. Analgesic Effects

The analgesic properties of GPS have been explored in the context of diabetic peripheral neuropathy (DPN).

- Study Overview : A study indicated that GPS significantly reduced hyperalgesia and mechanical allodynia in DPN models. It also enhanced nerve blood flow and improved motor nerve conduction velocity (MNCV) .

- Mechanistic Insights : The analgesic effect is mediated through the activation of the AMPK/PPAR-γ signaling pathway, which regulates lipid metabolism and inflammation .

3. Neuroprotective Effects

GPS exhibits neuroprotective effects that may be beneficial in treating neurological disorders.

- Research Evidence : In models of diabetic renal tubulointerstitial fibrosis, GPS was found to inhibit the AT1R/CK2/NF-κB pathway, demonstrating its potential in mitigating kidney damage associated with diabetes .

- Implications for Treatment : These findings suggest that GPS could be a promising candidate for managing diabetic complications and possibly other neurodegenerative diseases.

4. Anticancer Properties

Recent studies have highlighted the potential of GPS as an anticancer agent.

- Gastric Cancer : Research indicates that GPS induces necroptosis in gastric cancer cells via the HIF-1 signaling pathway, showcasing its potential as a therapeutic agent against gastric malignancies .

- Mechanisms Identified : The anticancer effects are attributed to the modulation of key signaling pathways involved in cell survival and apoptosis.

5. Pharmacokinetics and Bioavailability

Despite its promising biological activities, GPS faces challenges regarding its bioavailability.

- Bioavailability Issues : Due to its hydrophilic nature, GPS has low oral bioavailability and rapid metabolism . Studies have suggested modifications to its structure to enhance efficacy while retaining biological activity.

- Absorption Studies : Research on Caco-2 cells indicated that GPS absorption occurs mainly through passive diffusion and can be enhanced by P-glycoprotein inhibitors .

6. Summary of Key Research Findings

The following table summarizes significant studies on the biological activity of this compound:

特性

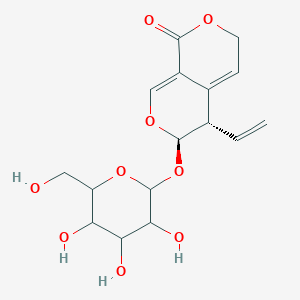

IUPAC Name |

(3S,4R)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,6-dihydro-3H-pyrano[3,4-c]pyran-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2-3,6-7,10-13,15-20H,1,4-5H2/t7-,10-,11-,12+,13-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAGQYUORDTXOR-GPQRQXLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C(OC=C2C1=CCOC2=O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1[C@@H](OC=C2C1=CCOC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40878043 | |

| Record name | Gentiopicrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20831-76-9 | |

| Record name | Gentiopicroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20831-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentiopicrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020831769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gentiopicrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENTIOPICRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WE09Z21RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does gentiopicroside exert its anti-inflammatory effects?

A1: this compound exhibits anti-inflammatory activity through multiple mechanisms, including the suppression of pro-inflammatory cytokines and modulation of signaling pathways. Studies have shown that it can inhibit the production of inflammatory mediators like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) in various cell and animal models. [, , , , ] These effects have been linked to the inhibition of key signaling pathways, such as the p38 mitogen-activated protein kinase (p38 MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. []

Q2: What is the role of this compound in protecting against liver injury?

A2: this compound demonstrates hepatoprotective effects by combating oxidative stress, reducing inflammation, and modulating key signaling pathways in the liver. Research indicates that it can elevate the activities of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. [, ] Additionally, it has been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in antioxidant defense mechanisms. []

Q3: How does this compound contribute to anticancer activity?

A3: this compound has shown promising anticancer effects in various cancer cell lines, including colon, ovary, and gastric cancer cells. These effects are attributed to multiple mechanisms, such as induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion. [, , ] Studies have demonstrated that this compound can trigger caspase-dependent apoptosis, characterized by the upregulation of caspase-3, caspase-8, caspase-9, and Bax, and downregulation of Bcl-2. [] It can also induce cell cycle arrest at the G2/M phase, hindering cancer cell proliferation. [, ]

Q4: What is the molecular formula, weight, and spectroscopic data for this compound?

A4: this compound has the molecular formula C16H20O9 and a molecular weight of 356.32 g/mol. Spectroscopically, it exhibits characteristic UV absorbance at 270 nm, which is often used for its detection and quantification in various matrices. [, , , ]

Q5: What is the pharmacokinetic profile of this compound?

A6: Studies in rats have shown that this compound is rapidly absorbed after oral administration but exhibits low bioavailability. [] It is metabolized by intestinal flora, resulting in the formation of metabolites like gentianine and gentianal. [, ] The pharmacokinetic parameters of this compound can be influenced by other components present in Gentiana extracts. [, , ]

Q6: What evidence supports the use of this compound for treating diabetic peripheral neuropathy?

A7: Research suggests that this compound may be beneficial in managing diabetic peripheral neuropathy (DPN). In DPN rat models, this compound demonstrated significant analgesic effects, alleviating thermal and mechanical hyperalgesia. [] This effect is attributed to its ability to regulate blood lipid levels, enhance nerve blood flow, and improve nerve conduction velocity. [] Furthermore, this compound has been shown to modulate the PPAR-γ/AMPK/ACC signaling pathway, which plays a crucial role in lipid metabolism and energy homeostasis. []

Q7: What is the evidence for this compound's protective effect against gastric mucosal injury?

A8: Studies have revealed that this compound possesses gastroprotective properties. In a mouse model of ethanol-induced gastric mucosal injury, this compound administration effectively reduced the severity of gastric lesions. [] This protective effect is attributed to its antioxidant and anti-inflammatory activities, as evidenced by increased heat shock protein-70 (HSP70) and glutathione (GSH) levels, enhanced SOD activity, and reduced TNF-α, IL-6, and MDA levels in gastric tissue. []

Q8: What analytical techniques are commonly employed for the analysis of this compound?

A9: Several analytical methods are employed for the identification, quantification, and quality control of this compound. High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV), diode array (DAD), and mass spectrometry (MS), is widely used due to its sensitivity, selectivity, and accuracy. [, , , , , , , , , ] Thin-layer chromatography (TLC) is another technique used for qualitative analysis and screening. []

Q9: What are the common methods for extracting this compound from plant material?

A10: Various extraction methods have been explored for obtaining this compound from Gentiana species, including traditional solvent extraction methods like maceration and reflux extraction, as well as more advanced techniques like ultrasonic-assisted extraction. [, ] The choice of extraction method depends on factors like efficiency, cost, and environmental impact.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。